molecular formula C11H13N3O2 B1609123 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine CAS No. 885953-52-6

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Cat. No.: B1609123
CAS No.: 885953-52-6
M. Wt: 219.24 g/mol
InChI Key: AQZACEUGSCZILP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Classification within Heterocyclic Chemistry

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine belongs to the 1,2,4-oxadiazole family, a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom. The compound features a 1,2,4-oxadiazole core substituted at position 3 with a 4-methoxyphenyl group and at position 5 with an ethanamine side chain (Figure 1). This architecture places it within the broader class of nitrogen-oxygen heterocycles, which are characterized by their aromaticity and electronic delocalization.

The 1,2,4-oxadiazole ring exhibits moderate aromaticity ($$I_5 = 39$$), distinguishing it from more aromatic systems like benzene or pyridine. Its electronic properties arise from the conjugated $$\pi$$-system involving the N–O bond, which stabilizes the ring while allowing electrophilic substitution at specific positions. The ethanamine side chain introduces a primary amine functionality, enhancing hydrogen-bonding potential and solubility in polar solvents.

Table 1: Comparative Analysis of Heterocyclic Systems

Heterocycle Aromaticity Index ($$I_5$$) Key Functional Features
Benzene 100 Fully conjugated $$\pi$$-system
Pyridine 89 Nitrogen-induced dipole
1,2,4-Oxadiazole 39 N–O bond polarization
1,3,4-Oxadiazole 67 Higher thermal stability

Historical Context of 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry

First synthesized in 1884 by Tiemann and Krüger, 1,2,4-oxadiazoles remained understudied until the 1990s. Their resurgence in medicinal chemistry stems from three factors:

  • Bioisosteric versatility : The 1,2,4-oxadiazole ring serves as a stable replacement for ester or amide groups, mitigating hydrolysis risks while maintaining similar hydrogen-bonding profiles.
  • Drug development milestones : Ataluren (PTC124), a 1,2,4-oxadiazole-containing drug candidate for nonsense mutation disorders, demonstrated clinical viability in the 2000s.
  • Broad bioactivity : Since 2010, over 200 patents have highlighted 1,2,4-oxadiazole derivatives with anticancer, antimicrobial, and neuroprotective activities.

The compound’s ethanamine side chain reflects modern design strategies to enhance blood-brain barrier penetration, as seen in CNS-targeted agents like fasiplon.

Significance of Methoxy-Substituted Aromatic Systems in Bioactive Compounds

The 4-methoxyphenyl substituent contributes critically to the compound’s bioactivity through:

  • Lipophilicity modulation : The methoxy group ($$-\text{OCH}_3$$) increases logP by ~0.7 compared to unsubstituted phenyl, balancing membrane permeability and aqueous solubility.
  • Electron donation : Methoxy’s +M effect enhances $$\pi$$-$$\pi$$ stacking with aromatic residues in enzyme binding pockets, as observed in kinase inhibitors.
  • Metabolic stability : Unlike hydroxyl groups, methoxy substituents resist phase II glucuronidation, extending half-life in vivo.

Table 2: Methoxy-Containing Drugs and Targets

Drug Target Methoxy Role
Tamoxifen Estrogen receptor Hydrophobic interaction
Verapamil L-type calcium channel $$\pi$$-stacking enhancement
Ataluren Ribosomal stop codon Bioisosteric replacement

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-15-9-4-2-8(3-5-9)11-13-10(6-7-12)16-14-11/h2-5H,6-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZACEUGSCZILP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NOC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406779
Record name 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885953-52-6
Record name 2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Amidoxime and Carboxylic Acid Derivative Cyclization

This is the most common and efficient method. It involves the reaction of an amidoxime intermediate with activated carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides to form the oxadiazole ring. Catalysts like pyridine or tetrabutylammonium fluoride (TBAF) improve yields and reaction rates.

  • Amidoximes are typically prepared by reacting hydroxylamine with nitriles.
  • The carboxylic acid derivative corresponding to the 4-methoxyphenyl group is used to introduce the aromatic substituent.
  • Coupling reagents such as EDC, DCC, CDI, or T3P are employed to activate the carboxylic acid esters, facilitating cyclization.
  • Reaction conditions vary from room temperature to reflux, with reaction times ranging from 0.5 to 12 hours depending on the reagents and catalysts used.

Microwave irradiation has been applied to this method to shorten reaction times significantly and improve yields, offering a greener and more efficient approach.

1,3-Dipolar Cycloaddition

This method involves the cycloaddition of nitrile oxides and nitriles to form the oxadiazole ring. Although conceptually straightforward, it suffers from poor yields and side reactions such as dimerization of nitrile oxides. Catalysts like platinum(IV) complexes have been used to improve the reaction but are costly and less practical for large-scale synthesis.

Specific Preparation of this compound

Based on the general methods above, the preparation of this compound involves:

  • Step 1: Synthesis of 4-Methoxyphenyl Amidoxime

    The amidoxime is prepared by reacting 4-methoxybenzonitrile with hydroxylamine hydrochloride in the presence of a base (e.g., sodium carbonate) under reflux or microwave conditions. This step yields the 4-methoxyphenyl amidoxime intermediate.

  • Step 2: Cyclization with Activated Ethanoic Acid Derivative

    The amidoxime is then reacted with an activated ethanoic acid derivative (such as ethyl bromoacetate or ethyl chloroacetate) or its ester form to introduce the ethanamine side chain. Activation can be achieved using coupling reagents like T3P or carbodiimides (EDC, DCC).

  • Step 3: Reduction or Functional Group Transformation

    If the side chain is introduced as an ester or other protected form, subsequent reduction or substitution reactions convert it into the ethanamine moiety.

Detailed Synthetic Procedure Example

Step Reagents and Conditions Description Yield & Notes
1 4-Methoxybenzonitrile + Hydroxylamine hydrochloride + Base (Na2CO3) in ethanol, reflux or microwave irradiation Formation of 4-methoxyphenyl amidoxime Yields range 70–90%; microwave reduces time to 15–30 min
2 Amidoxime + Ethyl bromoacetate + Base (e.g., K2CO3) in DMF or DMSO, room temperature to 80 °C, 12 h Cyclization to form 1,2,4-oxadiazole ring with ester side chain Moderate to high yields (60–90%)
3 Reduction of ester to ethanamine using hydrazine hydrate or catalytic hydrogenation (Pd/C) Conversion of ester side chain to ethanamine High yields; Pd/C with ammonium formate is effective reducing system

Research Findings and Optimization

  • Microwave-Assisted Synthesis : Microwave irradiation has been shown to drastically reduce reaction times for amidoxime formation and cyclization steps while maintaining or improving yields (up to 90%) and reducing solvent use, aligning with green chemistry principles.

  • Catalyst and Coupling Agent Effects : Use of T3P as a coupling reagent enhances yield and simplifies purification but is relatively expensive. Pyridine and TEA serve as effective bases and catalysts in these reactions.

  • Solvent and Temperature Optimization : Reactions in aqueous or mixed solvent systems under reflux or mild heating conditions (60–80 °C) provide good yields with easier work-up procedures.

  • Reduction Strategies : Ammonium formate with Pd/C catalyst is a novel and efficient system for reducing oxadiazole intermediates to ethanamine derivatives, providing high purity products with yields around 90%.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Catalysts/Reagents Yield Range Advantages Disadvantages
Amidoxime + Acyl Chloride Amidoxime, acyl chloride Room temp to reflux, 0.5–6 h Pyridine, TBAF 87–97% High yield, simple work-up Possible side products
Amidoxime + Ester + Coupling Reagent Amidoxime, methyl/ethyl ester 60–80 °C, 4–24 h T3P, EDC, DCC 35–93% Catalyst-free options, aqueous media possible Longer reaction time
Microwave-Assisted Cyclization Amidoxime, acyl chloride/ester Microwave irradiation, minutes NH4F/Al2O3, K2CO3 Good to excellent Fast, green chemistry Requires microwave setup
1,3-Dipolar Cycloaddition Nitrile oxide, nitrile Room temp, up to 72 h Pt(IV) catalyst Low yields Mild conditions Expensive catalyst, purification issues
Reduction of Oxadiazole Intermediates Oxadiazole derivative 60 °C, 1 h Pd/C, ammonium formate ~90% Efficient, clean reduction Requires catalyst handling

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the ethanamine side chain, potentially leading to ring-opening or amine reduction products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic ring or the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced amines or ring-opened products.

    Substitution: Substituted oxadiazoles or phenyl derivatives.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The methoxyphenyl group may enhance binding affinity and specificity, while the ethanamine side chain can influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of structurally related 1,2,4-oxadiazole derivatives, focusing on substituents, biological activity, and physicochemical properties.

Compound Name Key Substituents Biological Activity/Application Physicochemical Properties References
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine 4-Methoxyphenyl, ethanamine Potential CNS modulation (amine functionality) MW: 219.24; LogP (estimated): ~1.5 (moderate lipophilicity)
(3-(4-Octylphenyl)-1,2,4-oxadiazol-5-yl)methanamine (5a) 4-Octylphenyl, methanamine Sphingosine kinase inhibition (preclinical) MW: 329.45; Highly lipophilic (LogP >5)
2-[3-(5-Chloro-6-piperazin-1-yl-3-pyridyl)-1,2,4-oxadiazol-5-yl]ethanamine (44) Chloropyridyl, piperazine E. coli AcrAB-TolC efflux pump inhibition MW: 408.29; Basic (piperazine), improved solubility in acidic media
4-(3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanoic acid 4-Methoxyphenyl, butanoic acid Not specified (carboxylic acid for conjugation) MW: 277.27; Polar (acidic group reduces LogP)
3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl derivatives (e.g., ) 4-Chlorophenyl, isoxazole-carboxylic acid Multi-target therapeutic candidates MW: ~450; High polarity due to carboxylic acid

Key Differences and Implications

Substituent Effects on Lipophilicity and Bioavailability

  • The 4-methoxyphenyl group in the target compound provides moderate lipophilicity (LogP ~1.5), balancing membrane permeability and solubility. In contrast, the 4-octylphenyl substituent in compound 5a drastically increases LogP (>5), favoring CNS penetration but limiting aqueous solubility .
  • The piperazine group in compound 44 introduces basicity, enhancing solubility in acidic environments (e.g., gastric fluid) and enabling interactions with bacterial efflux pumps .

However, direct evidence for this is lacking in the provided sources. Compound 44 demonstrates specific activity against E. coli efflux pumps due to its chloropyridyl-piperazine motif, highlighting how heterocyclic extensions can redirect biological targeting .

Synthetic Accessibility

  • The target compound and its hydrochloride salt were synthesized with moderate yields (discontinued commercial availability suggests scalability challenges) . In contrast, 5a is synthesized in 99% yield, indicating that bulkier alkyl groups (e.g., octyl) may stabilize intermediates during cyclization .

Safety and Handling While explicit toxicity data for the target compound is unavailable, structurally related oxadiazoles (e.g., ) require precautions due to acute oral toxicity and skin irritation .

Tables

Table 1: Physicochemical Comparison

Property Target Compound 5a 44 Butanoic Acid Derivative
Molecular Weight (g/mol) 219.24 329.45 408.29 277.27
LogP (estimated) ~1.5 >5 ~2.0 ~0.5
Water Solubility Low Very Low Moderate High

Biological Activity

2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this oxadiazole derivative, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.

Chemical Structure

The compound features a 1,2,4-oxadiazole ring substituted with a 4-methoxyphenyl group. Its chemical formula is C10H12N4O, and it has been synthesized for various biological evaluations.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against several cancer cell lines.

Key Findings:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). In vitro studies reported IC50 values in the low micromolar range (15.63 µM against MCF-7) .
  • Mechanism of Action : Flow cytometry analysis indicated that the compound induces apoptosis in cancer cells. Specifically, it was found to increase the expression levels of p53 and activate caspase-3 cleavage, which are critical markers for apoptosis .

Comparative Analysis:

The following table summarizes the IC50 values of this compound compared to standard chemotherapeutics:

CompoundCell LineIC50 (µM)
This compoundMCF-715.63
DoxorubicinMCF-710.38
TamoxifenMCF-710.38

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity.

Research Insights:

  • Antibacterial Activity : The compound demonstrated moderate antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 8.00 to 32.00 µg/mL against various strains .

Summary of Antimicrobial Efficacy:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus16.00
Escherichia coli32.00
Bacillus subtilis8.00

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazole derivatives in clinical settings.

  • Case Study on Cancer Treatment : A study involving a series of oxadiazole derivatives found that compounds similar to this compound exhibited enhanced cytotoxicity compared to traditional agents like doxorubicin and tamoxifen .
  • Antimicrobial Applications : Another case study focused on the use of oxadiazole derivatives in treating infections caused by resistant bacterial strains, showing significant promise in overcoming antibiotic resistance .

Q & A

Q. What analytical techniques resolve conflicting structural interpretations of synthetic intermediates?

  • Combine 2D NMR (HSQC, HMBC) to assign ambiguous proton environments. LC-MS/MS can identify byproducts (e.g., hydrolysis derivatives). ’s use of HRMS and NMR for oxadiazole derivatives ensures intermediate purity and correct regiochemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine
Reactant of Route 2
2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.